molecular formula C15H26N2O2 B12954226 tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-12-carboxylate

tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-12-carboxylate

Katalognummer: B12954226
Molekulargewicht: 266.38 g/mol
InChI-Schlüssel: ICXAZVBYIXARNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 7,12-diazadispiro[2152]dodecane-12-carboxylate is a complex organic compound characterized by its unique spirocyclic structure

Vorbereitungsmethoden

The synthesis of tert-Butyl 7,12-diazadispiro[2152]dodecane-12-carboxylate typically involves multi-step organic reactionsCommon reaction conditions include the use of strong bases, protecting groups, and specific solvents to ensure the desired product is obtained with high purity .

Analyse Chemischer Reaktionen

tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-12-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the diaza moiety, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-12-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-12-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-12-carboxylate can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the tert-butyl ester group, which imparts distinct chemical and physical properties.

Eigenschaften

Molekularformel

C15H26N2O2

Molekulargewicht

266.38 g/mol

IUPAC-Name

tert-butyl 9,12-diazadispiro[2.1.55.23]dodecane-12-carboxylate

InChI

InChI=1S/C15H26N2O2/c1-13(2,3)19-12(18)17-11-14(5-4-8-16-10-14)9-15(17)6-7-15/h16H,4-11H2,1-3H3

InChI-Schlüssel

ICXAZVBYIXARNR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CC2(CCCNC2)CC13CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.